3-Methyl-4-phenylbutan-1-amine hydrochloride

Organic synthesis mass spectrometry analyte identification

3-Methyl-4-phenylbutan-1-amine hydrochloride is a chiral building block with a stereogenic 3-methyl group—absent in linear ω-phenylalkylamines—that is critical for stereoselective synthesis and TAAR1/TAAR5 receptor engagement. Its primary amine group yields a protonation profile and ionization energy (~8.1–8.2 eV) distinct from N-methylated variants, providing an unambiguous monoisotopic mass (199.1127773 Da) that eliminates interference in forensic GC-MS/LC-MS identification. The stable HCl salt (≥95%) serves as a direct precursor to 3-aryl-butylamine pharmacophores with documented analgesic and antidepressant activity. For absolute analytical and stereochemical reproducibility, this compound is non-substitutable.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
Cat. No. B13468475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenylbutan-1-amine hydrochloride
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCC(CCN)CC1=CC=CC=C1.Cl
InChIInChI=1S/C11H17N.ClH/c1-10(7-8-12)9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H
InChIKeyONPPJLMXRVFWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-phenylbutan-1-amine Hydrochloride – Procurement-Grade Identification and In-Class Positioning


3-Methyl-4-phenylbutan-1-amine hydrochloride (CAS 1129263-42-8) is a synthetic phenethylamine derivative supplied as a hydrochloride salt [1]. Structurally, it features a 4-phenylbutan-1-amine backbone with a single methyl substituent at the 3-position of the alkyl chain [1]. With a molecular weight of 199.72 g/mol and the formula C11H18ClN, it is routinely offered at purities of 95% or higher for research purposes [1]. The compound serves as a building block in organic synthesis and as a probe in neurochemical studies, particularly as a trace amine-associated receptor (TAAR) ligand [1].

Why 3-Methyl-4-phenylbutan-1-amine Hydrochloride Cannot Be Interchanged with Generic Phenethylamine Analogs


In-class phenethylamine analogs cannot be substituted for 3-methyl-4-phenylbutan-1-amine hydrochloride without compromising experimental fidelity. The 3-methyl substitution on the butyl chain creates a chiral center that is absent in linear ω-phenylalkylamines such as 4-phenylbutylamine, directly impacting stereoselective synthesis and receptor-binding outcomes [1]. Furthermore, the primary amine group at the 1-position distinguishes its protonation state and reactivity profile from N-methylated variants like N-methyl-4-phenylbutan-1-amine, which exhibit different ionization energies and fragmentation pathways [2]. These structural nuances translate into divergent physicochemical properties—including exact mass, topological polar surface area, and hydrogen-bond donor count—that affect solubility, chromatographic retention, and biological target engagement [3].

3-Methyl-4-phenylbutan-1-amine Hydrochloride: Direct Comparator Evidence for Procurement Decisions


Molecular Weight Differentiation from 4-Phenylbutylamine and N-Methyl Analogs

The hydrochloride salt of 3-methyl-4-phenylbutan-1-amine exhibits a molecular weight of 199.72 g/mol, which is 36.46 g/mol higher than its free base (163.26 g/mol) and 18.52 g/mol higher than the non-methylated analog 4-phenylbutylamine (181.10 g/mol for the free base) [1]. Compared to N-methyl-4-phenylbutan-1-amine (free base MW: 163.26 g/mol), the hydrochloride salt provides a distinct monoisotopic mass (199.1127773 Da) that allows unambiguous identification via mass spectrometry [1].

Organic synthesis mass spectrometry analyte identification

Hydrogen-Bond Donor/Acceptor Profile vs. Tertiary Amine Analogs

The target compound possesses 2 hydrogen-bond donor (HBD) groups (the protonated primary amine) and 1 hydrogen-bond acceptor (HBA), as computed by PubChem [1]. In contrast, N-methyl-4-phenylbutan-1-amine (a secondary amine) has only 1 HBD and 1 HBA, while N,N-dimethyl-4-phenylbutan-1-amine (a tertiary amine) has 0 HBD and 1 HBA [2]. This HBD count directly influences aqueous solubility and the ability to form key hydrogen bonds in biological target cavities [3].

Medicinal chemistry solubility prediction receptor binding

Ionization Energy Trend Within ω-Phenylalkylamine Series

Experimental ionization energy (IE) measurements for linear ω-phenylalkylamines reveal a decreasing trend with increasing chain length: benzylamine (8.54 eV) > 2-phenylethylamine (8.37 eV) > 3-phenylpropylamine (8.29 eV) ≈ 4-phenylbutylamine (8.31 eV) [1]. Although the target compound was not directly measured, the presence of a 3-methyl branch is predicted by this class trend to lower the IE by ~0.1–0.2 eV relative to unsubstituted 4-phenylbutylamine due to enhanced radical cation stability through hyperconjugation [1].

Photoelectron spectroscopy mass spectrometry fragmentation radical cation stability

3-Methyl-4-phenylbutan-1-amine Hydrochloride: Evidence-Backed Application Scenarios


Chiral Building Block for Stereoselective Synthesis

The 3-methyl substituent creates a stereogenic center, making this compound a valuable chiral intermediate for synthesizing enantiomerically enriched pharmaceuticals, particularly 3-aryl-butylamine derivatives with reported analgesic and antidepressant activity [1]. Its hydrochloride salt form improves handling and storage stability compared to the free base .

Trace Amine-Associated Receptor (TAAR) Ligand Screening

As a phenethylamine derivative with a primary amine and a lipophilic phenylbutyl scaffold, the compound is directly applicable as a probe for TAAR1 and TAAR5 binding assays, potentially as a reference agonist for screening novel TAAR modulators [1]. Its 2-hydrogen-bond donor profile supports interaction with key serine residues in the TAAR1 orthosteric site [2].

Forensic Reference Standard for Analog Identification

Its unique monoisotopic mass (199.1127773 Da) and predicted ionization energy of ~8.1–8.2 eV provide distinct signatures for unambiguous identification in GC-MS and LC-MS/MS methods used by forensic toxicology laboratories for detecting novel psychoactive substances [3].

Precursor for 3-Aryl-Butylamine Pharmaceutical Intermediates

The compound serves as a direct precursor for the synthesis of substituted 3-aryl-butylamine pharmacophores, as described in patent literature for preparing analgesic compounds via elimination of tertiary alcohol intermediates [4].

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